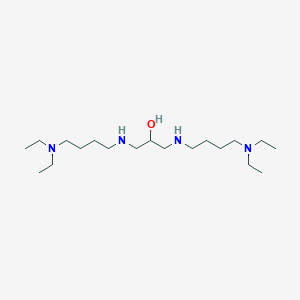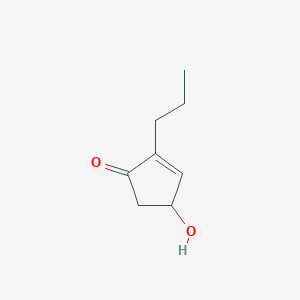![molecular formula C6H8N4O2S B14575058 3-[(2H-Tetrazol-5-yl)sulfanyl]oxan-2-one CAS No. 61631-44-5](/img/structure/B14575058.png)
3-[(2H-Tetrazol-5-yl)sulfanyl]oxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2H-Tetrazol-5-yl)sulfanyl]oxan-2-one is a chemical compound that features a tetrazole ring and an oxan-2-one moiety. Tetrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry due to their ability to mimic carboxylic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-Tetrazol-5-yl)sulfanyl]oxan-2-one typically involves the formation of the tetrazole ring followed by its attachment to the oxan-2-one moiety. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts. This reaction can be carried out in water or other solvents under mild conditions .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. These methods aim to achieve high yields with minimal environmental impact. The use of microwave-assisted synthesis and heterogeneous catalysis are also explored to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-[(2H-Tetrazol-5-yl)sulfanyl]oxan-2-one can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the tetrazole ring or the oxan-2-one moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-[(2H-Tetrazol-5-yl)sulfanyl]oxan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its antimicrobial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-[(2H-Tetrazol-5-yl)sulfanyl]oxan-2-one involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites on enzymes and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Phenyltetrazole: Known for its strong acidic nature and resonance stabilization.
1H-Tetrazole: Commonly used in DNA synthesis and as a bioisostere in medicinal chemistry
Uniqueness
3-[(2H-Tetrazol-5-yl)sulfanyl]oxan-2-one is unique due to the presence of both the tetrazole ring and the oxan-2-one moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
61631-44-5 |
|---|---|
Molecular Formula |
C6H8N4O2S |
Molecular Weight |
200.22 g/mol |
IUPAC Name |
3-(2H-tetrazol-5-ylsulfanyl)oxan-2-one |
InChI |
InChI=1S/C6H8N4O2S/c11-5-4(2-1-3-12-5)13-6-7-9-10-8-6/h4H,1-3H2,(H,7,8,9,10) |
InChI Key |
BMGQTAHLZRXWIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)OC1)SC2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Bromo-4-[4-(4-methylphenoxy)but-2-ene-1-sulfonyl]benzene](/img/structure/B14574996.png)



![5-(2-Methoxyethoxy)-1-[4-(methylsulfanyl)phenyl]pentan-1-one](/img/structure/B14575016.png)






![1-[(4-Methoxyphenyl)methyl]-2-propylisoquinolin-2-ium iodide](/img/structure/B14575073.png)
